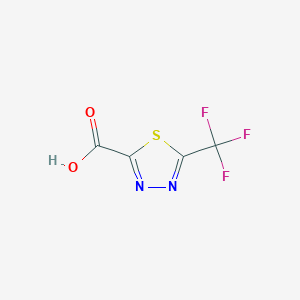
5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid” are not available, trifluoromethylated compounds are generally synthesized using various methods, including photo-, enzyme-, redox-, and ultrasound-initiation .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Trifluoromethylated compounds generally have higher acidity than their analogous fluorine substituted molecules .
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
- 5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid is used in the synthesis of various heterocyclic compounds, which have high potential for biological activity. This includes the synthesis of 5-azolyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones and 5-azolyl-1,3,4-thiadiazol-2-amines, derived from derivatives of 5-arylisoxazole- and 4,5-dichloroisothiazole-3-carboxylic acids (Petkevich et al., 2021).
Antibacterial and Antiproliferative Activities
- Some novel derivatives synthesized from 5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid have shown potential anti-infective and anti-inflammatory activities. For example, compounds derived from diflunisal hydrazide have been tested against various bacteria, fungi, yeast species, and viruses, showing significant activity (Ş. Küçükgüzel et al., 2007).
- Additionally, 6-Adamantyl-3-aryl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, synthesized from related carboxylic acids, have been evaluated for their antiproliferative activity against a panel of human cell lines, indicating potential as lead compounds in drug development (Khan et al., 2010).
Agricultural Chemical Research
- In agricultural chemical research, thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]-thiadiazoles have been synthesized and tested for fungicidal activity. Some of these compounds have shown potential as wide spectrum fungicides, with significant growth inhibition against various fungi (Fan et al., 2010).
Microwave-Enhanced Synthesis
- The microwave-enhanced synthesis of 3-substituted-6-phenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, using derivatives of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid, demonstrates an environmentally benign and efficient method for producing these compounds (Zhao Gui-fang, 2008).
Safety And Hazards
Propriétés
IUPAC Name |
5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF3N2O2S/c5-4(6,7)3-9-8-1(12-3)2(10)11/h(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBQYVLKYKXYCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



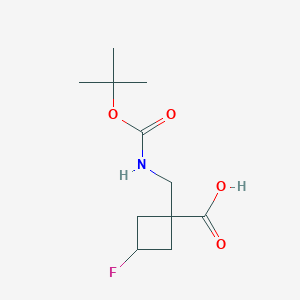
![2-Azabicyclo[3.1.1]heptane-1-carbonitrile hydrochloride](/img/structure/B1403526.png)
![Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B1403527.png)

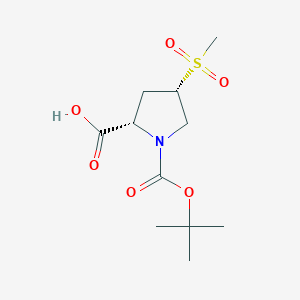
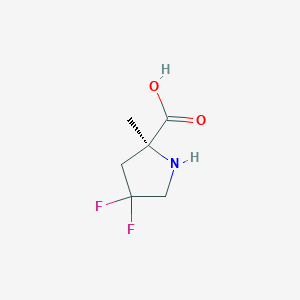
![Propan-2-yl 1-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclobutane-1-carboxylate](/img/structure/B1403535.png)
![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1403536.png)
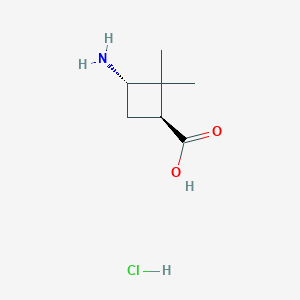

![Tert-butyl 3-oxo-1,3a,4,6,7,7a-hexahydrofuro[3,4-c]pyridine-5-carboxylate](/img/structure/B1403542.png)
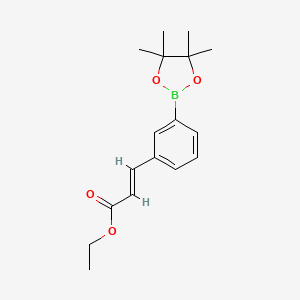
![6-(Boc-amino)-1-azaspiro[3.3]heptane](/img/structure/B1403545.png)
